(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple benzyloxy groups attached to a dihydrofuran ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups followed by the formation of the dihydrofuran ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining its structural integrity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one shares similarities with other benzyloxy-substituted dihydrofuran derivatives.
- Compounds such as (3R,4S,5R)-3,4-Bis(benzyloxy)-5-methyldihydrofuran-2(3H)-one and (3R,4S,5R)-3,4-Bis(benzyloxy)-5-ethyldihydrofuran-2(3H)-one exhibit similar structural features and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of benzyloxy groups and the resulting chemical properties. This distinct structure allows for unique interactions and reactivity patterns, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3R,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-DSNGMDLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.